molecular formula C22H22N2O5S B4038455 methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-{[(2-naphthyloxy)acetyl]amino}-3-thiophenecarboxylate

methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-{[(2-naphthyloxy)acetyl]amino}-3-thiophenecarboxylate

Cat. No.: B4038455
M. Wt: 426.5 g/mol
InChI Key: LJUYYMQTZHTJCL-UHFFFAOYSA-N
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Description

Methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-{[(2-naphthyloxy)acetyl]amino}-3-thiophenecarboxylate is a useful research compound. Its molecular formula is C22H22N2O5S and its molecular weight is 426.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 426.12494298 g/mol and the complexity rating of the compound is 643. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Synthesis Approaches

Research has explored innovative synthesis methods involving compounds structurally related to methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-{[(2-naphthyloxy)acetyl]amino}-3-thiophenecarboxylate. For example, studies on the synthesis of acyl cyanides from phosphorocyanidate and imidazole carboxylic acids highlight the chemical reactivity and potential for creating novel compounds for further research and applications (Nagra, Shaw, & Robinson, 1985).

Spectral Properties and Applications

The investigation into the spectral properties of derivatives and the development of fluorescent probes for detecting carbonyl compounds in environmental samples demonstrates the compound's utility in analytical chemistry and environmental science. Such studies offer insights into improving sensitivity and application in real-world environmental monitoring (Houdier, Perrier, Defrancq, & Legrand, 2000).

Heterocyclic Compound Synthesis

Research also delves into the synthesis of heterocyclic systems, showcasing the compound's role in creating diverse chemical structures. This includes the preparation of pyrido[1,2-a]pyrimidin-4-ones and other complex molecules, highlighting its versatility in synthetic organic chemistry (Selič, Grdadolnik, & Stanovnik, 1997).

Optical Properties for Biomedical Applications

The exploration of compounds with similar structural features for their fluorescent properties and potential biomedical applications underlines the significance of such chemicals in developing diagnostic tools and markers. The study of benzo[de]pyrazolo[5,1-a]isoquinolin-7-ones for their bright fluorescence and potential as fluorescent markers in biomedical applications exemplifies this application (Galunov et al., 2003).

Properties

IUPAC Name

methyl 5-(dimethylcarbamoyl)-4-methyl-2-[(2-naphthalen-2-yloxyacetyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5S/c1-13-18(22(27)28-4)20(30-19(13)21(26)24(2)3)23-17(25)12-29-16-10-9-14-7-5-6-8-15(14)11-16/h5-11H,12H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJUYYMQTZHTJCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)COC2=CC3=CC=CC=C3C=C2)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-{[(2-naphthyloxy)acetyl]amino}-3-thiophenecarboxylate
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methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-{[(2-naphthyloxy)acetyl]amino}-3-thiophenecarboxylate
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methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-{[(2-naphthyloxy)acetyl]amino}-3-thiophenecarboxylate
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methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-{[(2-naphthyloxy)acetyl]amino}-3-thiophenecarboxylate
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methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-{[(2-naphthyloxy)acetyl]amino}-3-thiophenecarboxylate
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methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-{[(2-naphthyloxy)acetyl]amino}-3-thiophenecarboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.